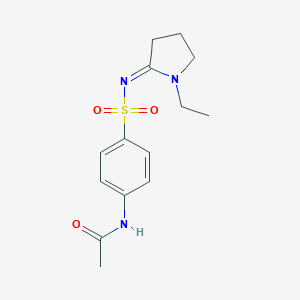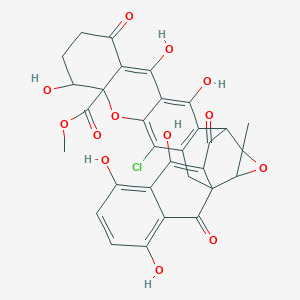
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process, and it has shown promising results in various applications.
Mechanism of Action
The mechanism of action of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been found to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in the development of various diseases. N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is its low toxicity profile, which makes it a promising candidate for further research. Additionally, N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been shown to have a good yield and high purity, making it easy to synthesize. However, one of the limitations of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide. One potential direction is the development of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide-based therapeutics for the treatment of cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide and its potential interactions with other compounds. Further studies are also needed to determine the optimal dosage and administration of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide for different applications.
In conclusion, N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is a promising compound that has shown potential in various scientific research applications. Its low toxicity profile, good yield, and high purity make it a promising candidate for further research. Future research should focus on the development of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide-based therapeutics and further understanding of its mechanism of action.
Synthesis Methods
The synthesis of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide involves a multi-step process that includes the reaction of 4-amino benzenesulfonamide with ethyl acetoacetate, followed by the reaction of the resulting product with 2-bromoacetophenone. The final product is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic acid. The synthesis method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been shown to have antibacterial and antifungal properties.
properties
CAS RN |
126826-51-5 |
|---|---|
Product Name |
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide |
Molecular Formula |
C14H19N3O3S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
N-[4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H19N3O3S/c1-3-17-10-4-5-14(17)16-21(19,20)13-8-6-12(7-9-13)15-11(2)18/h6-9H,3-5,10H2,1-2H3,(H,15,18)/b16-14- |
InChI Key |
MPPJJBYGHSTRJD-PEZBUJJGSA-N |
Isomeric SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
synonyms |
N-[4-[(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
